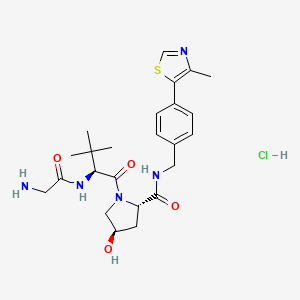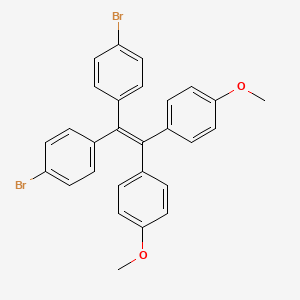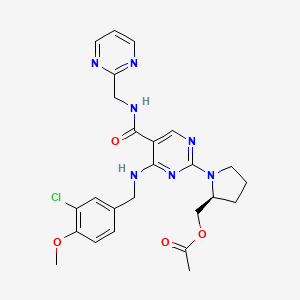
Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate is a compound of interest in various scientific disciplines due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate involves multi-step organic reactions A common synthetic route begins with the preparation of the lactam ring through cyclization reactions
Industrial Production Methods: While lab-scale synthesis provides detailed methods, industrial production may require modifications for scalability, efficiency, and safety. Common industrial methods include optimized reaction conditions for large-scale cyclization and carbonate formation. Catalysts and solvent systems are chosen to enhance reaction rates and yields, ensuring the process is economically viable.
Chemical Reactions Analysis
Types of Reactions: Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate undergoes various chemical reactions, including:
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro and carbonyl groups.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carbonate ester can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary, but often involve controlled temperature and pH to favor desired products.
Major Products Formed: Products depend on reaction type. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.
Biology and Medicine: Potential applications include drug development, where its unique structure might interact with biological targets in novel ways. Studies may investigate its use as a pharmacophore in designing new therapeutic agents.
Industry: Beyond medicinal applications, it finds use in material science for creating advanced polymers or as a precursor in manufacturing specialized chemicals.
Mechanism of Action
Mechanism and Effects: The compound's mechanism of action involves interactions at the molecular level, particularly its ability to form stable complexes with biological macromolecules. The nitro group plays a key role in its reactivity, allowing it to participate in redox and nucleophilic substitution reactions.
Molecular Targets and Pathways: Research suggests it targets enzymes and receptors involved in cellular processes, potentially leading to therapeutic applications. Pathways influenced include oxidative stress pathways and metabolic cycles.
Comparison with Similar Compounds
Similar Compounds: Compounds like benzyl carbonate esters or other bicyclic lactams share structural similarities. Examples include methyl 4-nitrobenzyl carbonate and cyclized lactam derivatives.
Uniqueness: The specific configuration and functional groups of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate confer unique chemical reactivity and potential biological activity, setting it apart from its analogs.
This compound exemplifies the intriguing interplay of structure and function in chemistry, opening doors to myriad scientific inquiries and applications.
Properties
IUPAC Name |
[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPBWZAECBQIKQ-WVKUQDAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)





![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)



